molecular formula C6H10N4O B2830967 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one CAS No. 3493-94-5

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2830967
CAS No.: 3493-94-5
M. Wt: 154.173
InChI Key: WZNVBQVBMGZPTQ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a hydrazine group attached to the pyrimidine ring, along with two methyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 3,6-dimethylpyrimidin-4(3H)-one with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,6-dimethylpyrimidin-4(3H)-one+hydrazine hydrateThis compound\text{3,6-dimethylpyrimidin-4(3H)-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} 3,6-dimethylpyrimidin-4(3H)-one+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives with different substitution patterns.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and as a ligand in the development of metal complexes with biological activity.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyrimidin-4(3H)-one: Lacks the methyl groups at the 3 and 6 positions.

    3,6-Dimethylpyrimidin-4(3H)-one: Lacks the hydrazine group.

    2-Aminopyrimidin-4(3H)-one: Contains an amino group instead of a hydrazine group.

Uniqueness

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one is unique due to the presence of both the hydrazine group and the methyl groups at the 3 and 6 positions. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydrazinyl-3,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(11)10(2)6(8-4)9-7/h3H,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVBQVBMGZPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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